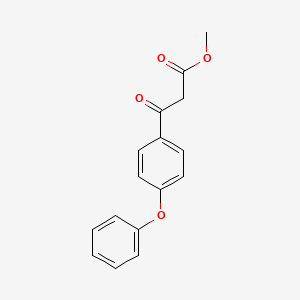

Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Description

General Overview of β-Keto Esters as Versatile Synthons in Advanced Organic Chemistry

β-Keto esters are a class of organic compounds characterized by a ketone functional group located at the β-carbon position relative to an ester group. fiveable.mefiveable.me This unique structural arrangement confers a versatile reactivity profile, making them invaluable building blocks, or synthons, in organic synthesis. fiveable.meresearchgate.net Their utility stems from the presence of multiple reactive sites, which allows for a wide array of chemical transformations. fiveable.meresearchgate.net

A key characteristic of β-keto esters is the acidity of the α-protons (the protons on the carbon atom situated between the two carbonyl groups). This acidity facilitates the formation of a resonance-stabilized enolate ion under basic conditions. jove.comfiveable.me This enolate is a potent nucleophile, enabling crucial carbon-carbon bond-forming reactions such as alkylation and acylation at the α-position. fiveable.me

The synthesis of β-keto esters is most classically achieved through the Claisen condensation, a reaction between two ester molecules in the presence of a strong base, such as an alkoxide. libretexts.orglibretexts.orgwikipedia.org This reaction involves the nucleophilic attack of an enolate from one ester molecule onto the carbonyl carbon of a second ester molecule, ultimately forming the β-keto ester. jove.com Variations like the Dieckmann condensation allow for intramolecular cyclization of diesters to form cyclic β-keto esters, while crossed Claisen condensations can be used to react two different esters, particularly when one lacks α-hydrogens. wikipedia.orgorganic-chemistry.org

Furthermore, β-keto esters exhibit keto-enol tautomerism, a chemical equilibrium between the keto form and an enol form. fiveable.meresearchgate.net While the keto form is generally more stable, the enol form can be stabilized by factors like conjugation and intramolecular hydrogen bonding, and its presence is crucial for many of the compound's reactions. fiveable.mecdnsciencepub.com The dual functionality of β-keto esters allows them to be precursors to a wide variety of other compounds through reactions like hydrolysis, decarboxylation, and reduction. fiveable.me This synthetic versatility has established β-keto esters as foundational intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. researchgate.netnih.govnih.gov

Structural Distinctiveness of Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate within the β-Keto Ester Class

This compound is a specific β-keto ester distinguished by its complex aromatic substituent. Its core structure consists of a methyl propanoate chain with a ketone (oxo) group at the C3 position. What sets it apart from more common β-keto esters like methyl acetoacetate (B1235776) or methyl benzoylacetate is the large 4-phenoxyphenyl group attached to the keto-carbonyl carbon. sigmaaldrich.comuni.lutcichemicals.com This group consists of a phenyl ring linked to another phenyl ring via an ether linkage, introducing significant steric bulk and specific electronic properties.

Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄ | uni.lu |

| Molecular Weight | 270.28 g/mol | uni.lu |

| IUPAC Name | This compound | uni.lu |

| Monoisotopic Mass | 270.0892 Da | uni.lu |

| SMILES | COC(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | uni.lu |

| InChIKey | PEWIJFVUPQVCKD-UHFFFAOYSA-N | uni.lu |

Historical and Contemporary Research Trajectories in the Chemistry of Aromatic β-Keto Esters

The study of β-keto esters dates back to the 19th century with the discovery of the Claisen condensation by Rainer Ludwig Claisen in 1887, which provided the first reliable method for their synthesis. wikipedia.org Early research focused on fundamental reactions like the acetoacetic ester synthesis, a classic method for preparing ketones and substituted acetic acids. nih.gov These foundational discoveries established β-keto esters as central intermediates in synthetic organic chemistry.

Contemporary research has significantly expanded the applications of β-keto esters, particularly those bearing aromatic substituents. A major focus has been on asymmetric synthesis, developing catalytic methods to create chiral centers with high enantioselectivity. nih.govnih.gov For instance, palladium-catalyzed reactions of allylic β-keto carboxylates have been developed, leading to new methods for forming α-allyl ketones and other complex structures under neutral conditions. nih.gov The development of stereodivergent allylation using hybrid palladium and ruthenium catalysts now allows for the synthesis of specific diastereomers of α-alkylated β-keto esters, a significant challenge under traditional conditions due to easy racemization. nih.gov

Aromatic β-keto esters have also emerged as crucial precursors in materials science and medicinal chemistry. They have been used in the synthesis of polysubstituted imidazolone (B8795221) derivatives with applications in treating metabolic disorders and in the fabrication of organic light-emitting devices (OLEDs). nih.gov More recently, β-keto esters with aryl substituents have been designed as inhibitors of bacterial quorum sensing, presenting a novel strategy for developing antibacterial agents. mdpi.comnih.gov These modern trajectories highlight a shift from fundamental reaction discovery to the application of β-keto ester chemistry in solving complex problems in catalysis, medicine, and materials science.

Current Research Gaps and Future Directions in the Study of Complex Aromatic β-Keto Esters

Despite decades of research, significant challenges and opportunities remain in the chemistry of complex aromatic β-keto esters. A primary research gap is the development of general and robust methods for the stereoselective α-alkylation of β-keto esters to form non-quaternary chiral centers. nih.gov Products of such reactions are prone to racemization under either acidic or basic conditions, making the development of reactions that proceed under nearly neutral conditions a critical goal. nih.gov

While the synthesis of β-keto esters with α-quaternary stereocenters is more established, applying these methods to a broader range of acyclic β-keto esters remains difficult. mdpi.com The chemistry of complex substrates, such as this compound, which possess bulky and electronically active aromatic groups, is less explored than that of their simpler counterparts. Understanding how these large substituents influence reactivity and selectivity in catalytic systems is an area ripe for investigation.

Future research will likely focus on several key directions:

Novel Catalytic Systems: Designing new catalysts, including metal-organic frameworks and organocatalysts, that can handle complex and sterically demanding aromatic β-keto esters with high efficiency and stereoselectivity. nih.gov

Photocontrollable Reactions: Exploring light-induced manipulations of the keto-enol equilibrium in β-keto esters could provide new tools for controlling reactions with high spatiotemporal resolution. acs.orgchemrxiv.org

Sustainable Synthesis: Developing more atom-economical and environmentally friendly synthetic routes, such as N-Heterocyclic Carbene (NHC)-catalyzed cross-coupling reactions, to access functionalized β-keto esters. beilstein-journals.org

Advanced Materials and Therapeutics: Leveraging the unique structures of complex aromatic β-keto esters to design and synthesize novel functional materials, polymers, and next-generation therapeutic agents with tailored properties. nih.govmdpi.com

Closing these gaps will require a multidisciplinary approach, combining advances in catalysis, physical organic chemistry, and materials science to unlock the full potential of this versatile class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxo-3-(4-phenoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-16(18)11-15(17)12-7-9-14(10-8-12)20-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWIJFVUPQVCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375081 | |

| Record name | methyl 3-oxo-3-(4-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85778-54-7 | |

| Record name | methyl 3-oxo-3-(4-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85778-54-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Oxo 3 4 Phenoxyphenyl Propanoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate reveals two primary disconnection points, both adjacent to the ketone functionality. These disconnections suggest logical bond formations and guide the selection of appropriate synthetic strategies.

Disconnection A: C-C Bond Formation via Ester Condensation

The most apparent disconnection is the bond between the α- and β-carbons of the propanoate chain. This leads to two synthons: a methyl acetate (B1210297) enolate equivalent and a methyl 4-phenoxybenzoate electrophile. This disconnection points directly to a Claisen-type condensation reaction, a classic method for the formation of β-keto esters.

Disconnection B: C-C Bond Formation via Acylation

Alternatively, the bond between the carbonyl carbon and the phenoxyphenyl ring can be disconnected. This approach yields a 4-phenoxyphenyl anion (or equivalent nucleophile) and a methyl 3-oxo-propanoate electrophile, or more practically, a 4-phenoxybenzoyl synthon (electrophile) and a C2-ester enolate (nucleophile). This suggests an acylation strategy, where a pre-formed enolate of an acetic acid derivative is reacted with an activated form of 4-phenoxybenzoic acid.

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised. These range from classical condensation reactions to more modern acylation strategies.

The Claisen condensation is a cornerstone of β-keto ester synthesis. ucla.eduorientjchem.org In the context of this compound, a crossed or mixed Claisen condensation is the most direct approach. ucla.edu This reaction involves the condensation of two different esters, one of which must be enolizable.

In a typical procedure, methyl 4-phenoxybenzoate, which lacks α-hydrogens and is therefore non-enolizable, would serve as the electrophilic partner. Methyl acetate, possessing enolizable α-hydrogens, acts as the nucleophilic component. The reaction is promoted by a strong base, such as sodium methoxide (B1231860), to generate the enolate of methyl acetate. This enolate then attacks the carbonyl group of methyl 4-phenoxybenzoate, followed by the elimination of a methoxide ion to yield the target β-keto ester. ucla.edu The use of a base that corresponds to the ester's alkoxy group (i.e., methoxide for methyl esters) is crucial to prevent transesterification side reactions. orientjchem.org

A general representation of this reaction is as follows: Methyl 4-phenoxybenzoate + Methyl acetate --(Base, e.g., NaOCH₃)--> this compound

Acylation strategies provide an alternative and often more controlled route to β-keto esters. These methods involve the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with a pre-formed enolate.

A plausible route involves the acylation of the magnesium enolate of a malonic acid half-ester. For instance, potassium methyl malonate can be treated with magnesium chloride to form the corresponding magnesium enolate. This enolate is then acylated with 4-phenoxybenzoyl chloride. The resulting acylated malonate undergoes decarboxylation upon acidic workup to afford the desired product. lookchem.com

Another approach is the direct acylation of the enolate of methyl acetate. However, the self-condensation of methyl acetate can be a competing reaction. To circumvent this, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to quantitatively form the lithium enolate of methyl acetate at low temperatures. This pre-formed enolate can then be treated with 4-phenoxybenzoyl chloride to yield this compound.

The synthesis of this compound relies on the availability of key precursors, namely methyl 4-phenoxybenzoate or 4-phenoxybenzoyl chloride. These can be synthesized from simpler, commercially available starting materials.

Synthesis of Methyl 4-phenoxybenzoate: Methyl 4-phenoxybenzoate can be prepared via the esterification of 4-phenoxybenzoic acid. This can be achieved by reacting 4-phenoxybenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or by using reagents like thionyl chloride followed by methanol.

Synthesis of 4-phenoxybenzoyl chloride: 4-Phenoxybenzoyl chloride is a key intermediate for acylation strategies. It is typically synthesized by treating 4-phenoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with oxalyl chloride is often preferred due to the formation of gaseous byproducts.

Catalytic Approaches in the Synthesis of this compound

While classical stoichiometric methods are effective, catalytic approaches offer advantages in terms of efficiency and sustainability.

While specific examples of homogeneous catalysis for the direct synthesis of this compound are not extensively reported in the literature, general principles of homogeneous catalysis can be applied to the synthesis of its precursors and related β-keto esters.

For instance, the esterification of 4-phenoxybenzoic acid to form methyl 4-phenoxybenzoate can be catalyzed by soluble acid catalysts. In the context of the Claisen condensation, while typically base-promoted, research into Lewis acid-catalyzed variants exists. For example, titanium tetrachloride (TiCl₄) has been used to promote Claisen-type condensations under milder conditions. orgsyn.org Such an approach could potentially be adapted for the synthesis of the target molecule, offering an alternative to traditional strong base-mediated methods.

Heterogeneous Catalysis (e.g., Palladium-mediated reactions)

The synthesis of β-keto esters such as this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are valued for their high efficiency and tolerance of various functional groups. A plausible and widely applied strategy involves the coupling of an aryl halide or triflate with an enolate equivalent. In the context of this specific molecule, the reaction would typically involve a derivative of 4-phenoxyphenol, such as 4-phenoxy-1-bromobenzene, and the enolate of a methyl keto-ester.

Palladium catalysts, in conjunction with specific ligands, are crucial for facilitating this transformation. The choice of ligand is critical as it influences the catalyst's stability, activity, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. organic-chemistry.org For instance, a catalyst system derived from Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand like P(tBu)₃ (tri-tert-butylphosphine) has been successfully used for the β-arylation of α-keto esters. organic-chemistry.orgnih.gov This method provides a direct route to creating the carbon-carbon bond between the 4-phenoxyphenyl group and the propanoate backbone. nih.gov

The general reaction involves the palladium-catalyzed coupling of an aryl bromide with a pre-formed or in situ-generated ester enolate. nih.gov The use of a suitable base, such as potassium carbonate, is essential for generating the nucleophilic enolate and driving the reaction to completion. organic-chemistry.org These reactions are prized for their ability to proceed under relatively mild conditions, often yielding the desired β-aryl α-keto esters with high chemoselectivity and good to excellent yields. organic-chemistry.orgnih.gov

| Palladium Source | Ligand | Base | Typical Solvent | Key Features |

|---|---|---|---|---|

| Pd₂(dba)₃ | P(tBu)₃ | K₂CO₃ | Toluene | Effective for coupling aryl bromides with keto ester enolates; tolerates diverse aryl groups. organic-chemistry.orgnih.gov |

| Pd(OAc)₂ | Buchwald Ligands (e.g., SPhos) | K₃PO₄ | Dioxane | Broad substrate scope and high catalytic activity. |

| PdCl₂(PPh₃)₂ | (none added) | NaH | THF | Classic catalyst for various cross-coupling reactions. |

Brønsted Acid-Catalyzed Approaches

While base-mediated reactions like the Claisen condensation are traditional routes to β-keto esters, Brønsted acid catalysis offers an alternative pathway. geeksforgeeks.org Brønsted acids activate electrophiles, typically by protonating a carbonyl group, which facilitates nucleophilic attack. youtube.com In the synthesis of β-keto esters, a Brønsted acid could catalyze a fiveable.mefiveable.me-sigmatropic rearrangement, such as an allenoate Claisen reaction, to form the target structure from appropriately chosen precursors. acs.orgnih.gov

For the synthesis of this compound, a hypothetical Brønsted acid-catalyzed approach could involve the reaction of a 4-phenoxyphenyl-substituted precursor with a suitable C3 component. For example, a reaction analogous to a Claisen condensation could be promoted. Research has shown that acids like p-toluenesulfonic acid (TsOH), particularly when supported on silica, can effectively catalyze the formation of β-keto esters under ambient conditions. nih.gov The key principle involves the acid activating an electrophile to lower the activation energy of a subsequent bond-forming step. youtube.com

The advantages of such methods include the use of inexpensive and user-friendly catalysts, mild reaction conditions, and the potential for high stereocontrol in asymmetric variants. acs.orgnih.gov In a potential Claisen-type reaction, the Brønsted acid would facilitate the formation of a key tetrahedral intermediate, which then collapses to form the final β-keto ester product. geeksforgeeks.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high levels of selectivity is a paramount challenge in the synthesis of complex organic molecules like this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this target molecule, the presence of both a ketone and an ester functionality requires careful selection of reagents. For example, during a reduction reaction, a reagent must be chosen that selectively reduces the ketone without affecting the ester. Furthermore, in palladium-catalyzed arylations, reaction conditions must be fine-tuned to prevent side reactions like homoaldol addition or bis-arylation. organic-chemistry.org

Regioselectivity is the preference for bond formation at one position over another. wikipedia.org This is particularly relevant when using substituted aromatic rings as starting materials. For the 4-phenoxyphenyl group, an electrophilic substitution or cross-coupling reaction must be directed specifically to the para-position of the phenyl ring attached to the ester moiety. The inherent directing effects of the phenoxy group (ortho-, para-directing) and the carbonyl group (meta-directing) must be considered and controlled, often through the strategic use of specific catalysts and directing groups. researchgate.net In reactions like the Pauson-Khand reaction, the choice of metal catalyst and ligands can be instrumental in controlling which regioisomer is formed. uwindsor.ca

Stereoselectivity , while not a factor in the final achiral product, can be crucial for synthetic intermediates if a chiral route is employed. For instance, if an asymmetric synthesis were designed to produce a chiral analog, controlling the formation of stereocenters would be essential. Asymmetric Claisen rearrangements catalyzed by chiral Brønsted acids have been shown to produce β-keto esters with high enantioselectivity. acs.orgnih.gov

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is a critical step to maximize the yield and purity of this compound while minimizing waste and cost. The principles of optimization are broadly applicable across different synthetic routes, including the Claisen condensation, which is a plausible method for its synthesis. fiveable.menumberanalytics.com

Key parameters that are typically adjusted include:

Catalyst/Base Selection and Loading: The choice of catalyst or base is fundamental. In a base-mediated condensation, the base must be strong enough to deprotonate the ester and form the enolate ion but not so strong as to cause unwanted side reactions. numberanalytics.comnumberanalytics.com The concentration of the catalyst is also optimized to ensure an efficient reaction rate without unnecessary cost.

Solvent: The solvent can significantly influence reaction rates and yields. Polar aprotic solvents like THF or DMF are often preferred in condensations as they effectively solvate the intermediates. geeksforgeeks.orgnumberanalytics.com

Temperature: Temperature control is crucial for managing the reaction rate and preventing the decomposition of reactants or products. numberanalytics.com Many condensation reactions are initiated at low temperatures (e.g., 0°C to -78°C) to improve selectivity before being allowed to warm. numberanalytics.com

Reactant Ratio: In a crossed Claisen condensation, the molar ratio of the reacting esters is adjusted to favor the desired product and suppress self-condensation of the enolizable ester. fiveable.me

Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to maximize product formation and prevent the formation of degradation products.

The following table illustrates a hypothetical optimization study for a Claisen-type synthesis, showing how parameter adjustments can impact the final yield.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium Ethoxide (1.1 eq) | Ethanol | 25 | 12 | 45 |

| 2 | Sodium Hydride (1.1 eq) | THF | 0 to 25 | 6 | 68 |

| 3 | LDA (1.1 eq) | THF | -78 to 0 | 4 | 85 |

| 4 | LDA (1.1 eq) | DMF | -78 to 0 | 4 | 79 |

| 5 | LDA (1.5 eq) | THF | -78 to 0 | 4 | 82 (with side products) |

Chemical Reactivity and Transformation Pathways of Methyl 3 Oxo 3 4 Phenoxyphenyl Propanoate

Tautomerism and Equilibrium Studies

Like other β-dicarbonyl compounds, Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is a fundamental aspect of its chemistry, influencing its reactivity and spectral properties.

The keto-enol tautomerism of β-ketoesters has been extensively studied using both experimental and theoretical methods. core.ac.uk The keto form contains two carbonyl groups, while the enol form consists of a hydroxyl group and an α,β-unsaturated ester. The interconversion between these two forms can be catalyzed by either acid or base. masterorganicchemistry.com

Experimental investigations to determine the ratio of keto to enol forms typically employ Nuclear Magnetic Resonance (NMR) spectroscopy. core.ac.ukcdnsciencepub.com Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra allow for the quantification of each tautomer by integrating the signals corresponding to unique protons and carbons in the keto and enol structures. For instance, the enol form is characterized by a distinctive hydroxyl proton signal and vinylic proton signal, which are absent in the keto form.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, also serves as a powerful tool for identifying the tautomeric forms. jove.com The keto form exhibits characteristic C=O stretching frequencies for both the ketone and ester groups, while the enol form shows a C=C stretching band and a broad O-H stretching band, often shifted to lower frequency due to intramolecular hydrogen bonding.

Theoretical studies, often utilizing Density Functional Theory (DFT) calculations, complement experimental findings by predicting the relative stabilities of the tautomers. rsc.orgrsc.org These computational models can elucidate the geometric parameters (bond lengths and angles) and energetic profiles of the keto and enol forms, helping to rationalize the position of the equilibrium. For many β-dicarbonyls, the enol form is significantly stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. emerginginvestigators.org

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the solvent. cdnsciencepub.comrsc.org The solvent's polarity plays a crucial role in determining the predominant tautomeric form. Non-polar solvents tend to favor the enol tautomer. In such environments, the intramolecular hydrogen bond of the enol form is a key stabilizing factor. emerginginvestigators.org Conversely, polar protic solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. They can also disrupt the intramolecular hydrogen bond of the enol, shifting the equilibrium towards the keto form. cdnsciencepub.com

The electronic nature of substituents on the β-ketoester framework also exerts a significant influence on the tautomeric ratio. ed.govresearchgate.net Electron-withdrawing groups can affect the acidity of the α-proton and the stability of the conjugated enol system. In the case of this compound, the 4-phenoxyphenyl group is generally considered to be electron-donating through resonance. This donation can stabilize the conjugated π-system of the enol form, potentially increasing its population at equilibrium compared to β-ketoesters with alkyl substituents.

The following table summarizes the general effect of solvent polarity on the keto-enol equilibrium for a typical β-ketoester.

| Solvent Type | Predominant Tautomer | Primary Stabilizing Interaction |

| Non-polar (e.g., Hexane, CCl₄) | Enol | Intramolecular Hydrogen Bonding |

| Aprotic Polar (e.g., Acetone) | Keto | Dipole-Dipole Interactions |

| Protic Polar (e.g., Water, Ethanol) | Keto | Intermolecular Hydrogen Bonding |

Reactions at the Electrophilic Carbonyl Centers

The two carbonyl groups and the adjacent α-carbon in this compound provide multiple sites for chemical reactions. The carbonyl carbons are electrophilic, while the α-carbon is acidic.

As a β-ketoester, the compound is susceptible to nucleophilic attack at both the ketone and ester carbonyl carbons. It can participate in various condensation reactions. A classic example is the Claisen condensation, although in this context, it would more likely undergo reactions like the Knoevenagel or Michael condensation. wikipedia.orgorganic-chemistry.org

In a Michael addition, a nucleophile (the Michael donor), such as the enolate of another dicarbonyl compound, adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). mdpi.comnih.gov While this compound itself is not a Michael acceptor, its enolate can act as a Michael donor.

Furthermore, it can react with nucleophiles like primary amines to form stable enamine derivatives. These reactions typically occur at the more reactive ketone carbonyl group.

The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic (pKa ≈ 11 in related systems) due to the resonance stabilization of the resulting carbanion (enolate). youtube.com This acidity allows for easy deprotonation by a suitable base, such as an alkoxide, to form a nucleophilic enolate. aklectures.comjove.com

This enolate can then be selectively alkylated at the α-carbon through an SN2 reaction with an alkyl halide. jove.comjove.com This is a powerful method for forming new carbon-carbon bonds. The choice of base and reaction conditions is crucial to ensure C-alkylation is favored over O-alkylation. Using a strong, non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA) can quantitatively generate the enolate for subsequent reaction. organic-chemistry.org

Similarly, the enolate can undergo acylation when treated with an acyl halide or anhydride. libretexts.orglibretexts.org This reaction leads to the formation of a β-tricarbonyl compound. The general schemes for these transformations are as follows:

| Reaction | General Scheme |

| α-Alkylation | 1. Deprotonation with base (e.g., NaOEt) to form enolate.2. Reaction with alkyl halide (R-X) via SN2 mechanism. |

| α-Acylation | 1. Deprotonation with base to form enolate.2. Reaction with acyl halide (R-COCl) or anhydride. |

Electrophilic Transformations of the Phenoxyphenyl Moiety

The phenoxyphenyl group in this compound consists of two aromatic rings linked by an ether oxygen. The ether linkage (-O-) is an activating group and directs incoming electrophiles to the ortho and para positions of both rings. ucalgary.caorganicmystery.com The ring attached to the keto-ester moiety is influenced by this deactivating group, while the terminal phenyl ring is strongly activated by the phenoxy substituent.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, will preferentially occur on the terminal phenyl ring due to the powerful activating effect of the phenoxy group. organicchemistrytutor.comwikipedia.org The phenoxy group directs substitution primarily to the para position due to reduced steric hindrance compared to the ortho positions. If the para position is blocked, substitution will occur at the ortho sites. ucalgary.ca For example, bromination with Br₂ in a suitable solvent like acetic acid would be expected to yield primarily 4'-bromo-substituted product. stackexchange.com

The phenyl ring directly attached to the carbonyl group is deactivated by the electron-withdrawing nature of the keto-ester substituent. Electrophilic attack on this ring would be significantly slower and would be directed to the meta position relative to the carbonyl group. youtube.com Therefore, selective functionalization of the terminal, activated ring is generally achievable under mild reaction conditions. ucalgary.ca

Decarboxylation and Related Thermal or Acid/Base-Mediated Degradation Pathways

The structural motif of a β-keto ester, such as this compound, is prone to decarboxylation upon hydrolysis to the corresponding β-keto acid. This reaction, often referred to as Krapcho decarboxylation under specific conditions, is a fundamental transformation for this class of compounds. semanticscholar.org

The process typically occurs in two stages. First, the methyl ester is hydrolyzed to a carboxylic acid under either acidic or basic conditions. Second, the resulting β-keto acid, 3-oxo-3-(4-phenoxyphenyl)propanoic acid, readily loses carbon dioxide upon heating to yield a ketone. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a cyclic, six-membered transition state, which facilitates the cleavage of the carbon-carbon bond and subsequent formation of an enol intermediate, which then tautomerizes to the more stable ketone, 4-phenoxyacetophenone. masterorganicchemistry.com

Heating the β-keto ester in a solvent such as dimethyl sulfoxide (B87167) (DMSO) with water and salts can also effect a one-pot hydrolysis and decarboxylation, a process known as dealkoxycarbonylation. semanticscholar.org This method is often effective for a range of substituted β-keto esters. semanticscholar.org

Table 1: Decarboxylation Pathway A summary of the typical decarboxylation process for this compound.

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

| 1 | Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | 3-Oxo-3-(4-phenoxyphenyl)propanoic acid |

| 2 | Decarboxylation | Heat (Δ) | 4-Phenoxyacetophenone |

Reduction and Oxidation Reactions of the β-Keto Ester Functionality

The β-keto ester moiety in this compound features two reducible groups: the ketone and the ester. The outcome of the reduction is highly dependent on the choice of reducing agent.

Reduction Reactions

Selective reduction of the ketone is readily achieved using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). harvard.edu This reaction typically occurs at low temperatures in alcoholic solvents and converts the ketone into a secondary alcohol, yielding Methyl 3-hydroxy-3-(4-phenoxyphenyl)propanoate, without affecting the ester group. harvard.edu

For the asymmetric reduction of the ketone, catalytic hydrogenation methods are employed. Chiral catalysts, often based on iridium or ruthenium complexes with specialized ligands, can produce specific enantiomers of the β-hydroxy ester product with high enantioselectivity. thieme-connect.comresearchgate.net This method is a powerful tool for synthesizing optically active building blocks. nih.govacs.org

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester functionalities. This non-selective reduction results in the formation of the corresponding 1,3-diol, 3-(4-phenoxyphenyl)propane-1,3-diol.

Oxidation Reactions

The oxidation of β-keto esters is less common than their reduction but can be achieved with specific reagents. The active methylene (B1212753) group is susceptible to oxidation under certain conditions, though such reactions can be complex and may lead to C-C bond cleavage depending on the oxidant used. Specific and predictable oxidation of this compound would require carefully selected conditions to target a specific transformation.

Table 2: Reduction Reactions of the β-Keto Ester An overview of common reduction pathways for this compound.

| Reagent(s) | Targeted Group(s) | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | Ketone | Methyl 3-hydroxy-3-(4-phenoxyphenyl)propanoate | Selective Reduction |

| H₂, Chiral Ir or Ru catalyst | Ketone | R- or S-Methyl 3-hydroxy-3-(4-phenoxyphenyl)propanoate | Asymmetric Hydrogenation |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 3-(4-Phenoxyphenyl)propane-1,3-diol | Full Reduction |

Derivatization Strategies for Structural Modification

The chemical architecture of this compound provides numerous opportunities for structural modification, primarily centered around the reactivity of the active methylene group and its ability to act as a precursor for heterocycle synthesis.

Reactions at the α-Carbon

The protons on the carbon situated between the two carbonyl groups (the α-carbon) are acidic due to resonance stabilization of the resulting conjugate base (enolate). This enolate is a potent nucleophile and can undergo various carbon-carbon bond-forming reactions.

Alkylation and Arylation: The enolate can be readily alkylated using alkyl halides in the presence of a suitable base. Furthermore, modern cross-coupling methodologies allow for the arylation of this position. For instance, palladium-catalyzed reactions can couple the enolate with aryl bromides to form β-aryl-α-keto esters. nih.gov

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and, less readily, ketones. thermofisher.com This reaction, typically catalyzed by a weak base like piperidine (B6355638) or an amine, involves the formation of a new carbon-carbon double bond, leading to an α,β-unsaturated product. researchgate.netmdpi.com

Synthesis of Heterocycles

β-Keto esters are exceptionally useful building blocks for the synthesis of a wide variety of heterocyclic compounds. The 1,3-dielectrophilic nature of the molecule allows for condensation reactions with dinucleophiles.

Pyrazole (B372694) Synthesis: Reaction with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives is a classic method for constructing pyrazole rings. beilstein-journals.orgnih.gov The initial condensation typically occurs at the more reactive ketone carbonyl, followed by cyclization and dehydration to yield a substituted pyrazole. clockss.orgresearchgate.net

Pyrimidine (B1678525) Synthesis: Condensation with compounds containing an N-C-N fragment, such as urea, thiourea, or amidines, provides access to the pyrimidine ring system. These reactions lead to the formation of pyrimidones, thioxopyrimidines, or fully aromatic pyrimidines, which are core structures in many biologically active molecules. nih.govnih.gov

Table 3: Common Derivatization Strategies A summary of key synthetic transformations for modifying this compound.

| Reaction Type | Reactant(s) | Functional Group Targeted | Product Class |

| Alkylation | Base, Alkyl Halide (R-X) | α-Methylene | α-Alkyl-β-keto ester |

| Knoevenagel Condensation | Aldehyde (R-CHO), Base | α-Methylene | α,β-Unsaturated keto ester |

| Pyrazole Formation | Hydrazine (H₂NNH₂) | Keto-Ester System | Substituted Pyrazole |

| Pyrimidine Formation | Urea or Thiourea | Keto-Ester System | Substituted Pyrimidone/Thioxopyrimidine |

Mechanistic Investigations of Reactions Involving Methyl 3 Oxo 3 4 Phenoxyphenyl Propanoate

Elucidation of Reaction Mechanisms and Intermediates

The reactions of β-keto esters, such as Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate, are diverse and often proceed through several key intermediates. A prominent reaction is their condensation with hydrazine (B178648) derivatives to form pyrazolones, a class of heterocyclic compounds with significant biological activities. jmchemsci.comnih.gov

The generally accepted mechanism for pyrazolone (B3327878) formation involves the initial reaction of the hydrazine with one of the carbonyl groups of the β-keto ester. Given the electronic properties of this compound, the ketone carbonyl is more electrophilic than the ester carbonyl. Therefore, the hydrazine preferentially attacks the ketone carbonyl, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl, leading to the elimination of methanol (B129727) and the formation of the pyrazolone ring.

In some cases, the reaction can be initiated by the formation of an enamine intermediate, particularly when the reaction is base-catalyzed. The enamine can then undergo cyclization. The specific pathway and the stability of the intermediates can be influenced by the reaction conditions, such as the solvent, temperature, and the nature of the substituents on the hydrazine. researchgate.net

Electrochemical studies on related keto-steroids derivatized with phenylhydrazines have shown that oxidation occurs at the hydrazine moiety, leading to a two-electron transfer and the formation of a diazene (B1210634) intermediate. monash.edu While this is an oxidation reaction, it highlights the reactivity of the hydrazine-derived portion of the molecule.

Transition State Analysis and Energy Landscapes of Key Transformations

Computational chemistry plays a vital role in understanding the energy landscapes of chemical reactions. For the cyclocondensation reaction between this compound and a hydrazine, theoretical calculations can map out the potential energy surface, identifying the transition states and intermediates.

For instance, in the synthesis of pyrazolo[3,4-b]quinolines from related precursors, the reaction pathway involves several steps, each with its own transition state. mdpi.com The stability of intermediates and the energy of transition states are influenced by steric and electronic factors of the reactants. The phenoxy group in this compound, for example, can influence the electron density at the reaction centers and the steric accessibility of the carbonyl groups.

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the reaction mechanism. For the reaction of this compound, kinetic experiments would involve monitoring the concentration of reactants and products over time under various conditions.

Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction. The formation of the stable pyrazolone ring from this compound and a hydrazine is generally an exothermic process, driven by the formation of strong new bonds and the release of a small molecule (methanol). Isothermal titration calorimetry could be employed to measure the enthalpy and entropy changes of the reaction, providing a complete thermodynamic profile.

A study on human 4-oxo-l-proline (B3425592) reductase, which catalyzes the reduction of a keto group, provides a framework for how such studies could be applied. nih.gov Techniques like pre-steady-state kinetics and solvent viscosity effects can help to identify the rate-limiting steps of a reaction, whether it be a chemical transformation or a diffusion-controlled process like product release. nih.gov

Application of Isotope Labeling and Mechanistic Probes

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms through a reaction. In the context of reactions involving this compound, specific atoms in the molecule can be replaced with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H).

For example, to confirm which carbonyl group is attacked first by the hydrazine, the ester carbonyl oxygen could be labeled with ¹⁸O. Analysis of the product and the eliminated methanol using mass spectrometry would reveal the fate of the labeled oxygen. If the ¹⁸O is found in the methanol, it confirms that the ester carbonyl was attacked during the cyclization step.

Similarly, deuterium (B1214612) labeling can be used to study proton transfer steps. By conducting the reaction in a deuterated solvent (e.g., D₂O or MeOD), one can determine which protons in the final product are exchangeable and gain insight into the tautomeric equilibria of the intermediates and the final pyrazolone product. researchgate.net The use of ¹³C-labeled precursors is a common strategy in NMR studies to probe the structure and dynamics of molecules, which can be extended to mechanistic investigations. nih.govnih.gov

Furthermore, mechanistic probes, which are molecules designed to react in a specific way that reveals information about the reaction pathway, can be employed. For instance, using a sterically hindered hydrazine derivative could provide insight into the steric constraints of the transition state for the initial nucleophilic attack.

Advanced Structural Characterization and Conformational Analysis of Methyl 3 Oxo 3 4 Phenoxyphenyl Propanoate

X-ray Crystallographic Investigations of the Solid State (for relevant analogues and the class)

For instance, the crystal structure of Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate, which shares the substituted phenyl propanoate framework, reveals how molecular conformation can vary even within the same crystal. This compound crystallizes with two independent molecules in the asymmetric unit, showing notable differences in the dihedral angles between the aryl rings. nih.gov In one molecule, the propanoate group is significantly twisted out of the plane of the phenyl group, while in the other, it lies nearly planar. nih.gov This polymorphism highlights the conformational flexibility inherent in such structures.

Furthermore, studies on other β-dicarbonyl compounds, such as 3-(phenylacetamido)pyruvic acid and its methyl ester, show they exist exclusively in the enol form in the solid state. wesleyan.edu This is often stabilized by intramolecular hydrogen bonding. Conversely, many β-keto esters are found to exist primarily in the keto tautomer form. nih.gov For conformationally biased ketones like 2-chloropropiophenone, which proved difficult to crystallize directly, its structure was determined by co-crystallization within a host-guest framework, confirming a conformation predicted by computational models. nih.gov These examples suggest that in the solid state, Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate likely adopts a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions, such as C-H···O hydrogen bonds. nih.gov

Table 1: Representative Crystallographic Data for an Analogue Compound (Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate)

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Dihedral Angle Between Aryl Rings | 18.8 (1)° | 7.5 (1)° |

| Car—Car—C—C Torsion Angle | -44.9 (2)° | 8.6 (3)° |

Data sourced from a study on a related phenylpropanoate derivative, illustrating potential conformational differences in the solid state. nih.gov

Detailed Spectroscopic Analysis for Structural Elucidation Beyond Basic Identification

Spectroscopic methods are indispensable for confirming the covalent structure and probing the finer stereochemical and electronic details of this compound.

High-resolution NMR spectroscopy provides definitive evidence for the structure and dominant tautomeric form of the compound in solution. For β-keto esters like the target molecule, ¹H and ¹³C NMR spectra can readily distinguish between the keto and enol forms. In a deuterated chloroform (B151607) (CDCl₃) solvent, similar β-keto esters exist almost exclusively in the keto form. nih.gov This is confirmed by the presence of a characteristic singlet signal for the methylene (B1212753) (—CH₂—) protons adjacent to the two carbonyl groups, typically observed around 3.5 ppm. nih.gov

The ¹H NMR spectrum would also show signals for the methoxy (B1213986) group (—OCH₃) as a singlet, and complex multiplets for the aromatic protons of the two phenyl rings. The protons on the carbon adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm region. libretexts.org

¹³C NMR spectra are equally informative, with distinct resonances for the ester carbonyl carbon (around 170-175 ppm) and the ketone carbonyl carbon (typically downfield, closer to 200 ppm). rsc.org The methylene carbon and methoxy carbon would also have characteristic shifts.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to investigate through-space interactions, providing data on the preferred conformation and the spatial arrangement of the different parts of the molecule. mdpi.com For related aryl ketones, dynamic NMR studies have been used to measure the energy barriers for rotation around the aryl-carbonyl bond, quantifying the molecule's flexibility. unibas.it

Table 2: Typical NMR Chemical Shift Ranges for Functional Groups in this compound (in CDCl₃)

| Group | Technique | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Aromatic Protons (Ar-H) | ¹H NMR | 6.8 - 8.0 | rsc.org |

| Methylene Protons (-C(=O)CH₂C(=O)-) | ¹H NMR | ~3.5 | nih.gov |

| Methoxy Protons (-OCH₃) | ¹H NMR | ~3.7 | rsc.org |

| Ketone Carbonyl (C=O) | ¹³C NMR | ~190 - 205 | rsc.org |

| Ester Carbonyl (C=O) | ¹³C NMR | ~165 - 175 | rsc.org |

| Aromatic Carbons (Ar-C) | ¹³C NMR | 115 - 160 | rsc.org |

| Methylene Carbon (-CH₂-) | ¹³C NMR | ~45 | nih.gov |

| Methoxy Carbon (-OCH₃) | ¹³C NMR | ~52 | rsc.org |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For β-keto esters, the fragmentation patterns under electron impact (EI) ionization are typically dominated by two main processes: cleavage alpha (α) to the carbonyl groups and McLafferty rearrangements. researchgate.netcdnsciencepub.comcdnsciencepub.com

These characteristic fragmentation pathways are highly useful for distinguishing between isomers. cdnsciencepub.com For this compound, key fragmentation events would include:

α-Cleavage: Loss of the methoxy group (•OCH₃) or the methoxycarbonyl group (•COOCH₃).

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the methylene carbon, or the bond between the carbonyl carbon and the phenoxyphenyl ring, leading to the formation of stable acylium ions such as [C₆H₅OC₆H₄CO]⁺.

McLafferty Rearrangement: While classic McLafferty rearrangements require a γ-hydrogen, which is present in the ester portion, variations of this rearrangement can occur. researchgate.netudel.edu

The analysis of these fragments allows for the unambiguous confirmation of the connectivity within the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion (Structure) | m/z (Mass/Charge Ratio) | Proposed Origin |

|---|---|---|

| [C₁₆H₁₄O₄]⁺• (Molecular Ion) | 270.09 | Parent Molecule |

| [C₁₅H₁₁O₃]⁺ (M - •OCH₃) | 239.07 | α-cleavage at ester |

| [C₁₃H₉O₂]⁺ ([C₆H₅OC₆H₄CO]⁺) | 197.06 | α-cleavage next to ketone |

| [C₁₂H₉O]⁺ ([C₆H₅OC₆H₄]⁺) | 169.07 | Loss of CO from [C₁₃H₉O₂]⁺ |

| [C₆H₅O]⁺ | 93.03 | Cleavage of ether bond |

| [C₆H₅]⁺ | 77.04 | Cleavage of ether bond |

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. thermofisher.comgatewayanalytical.com

FTIR Spectroscopy: Being sensitive to changes in dipole moments, FTIR is excellent for detecting the polar bonds in this compound. surfacesciencewestern.com Key absorptions would include:

Strong C=O stretching bands for the ketone and ester groups, typically appearing in the 1680-1750 cm⁻¹ region. The ketone stretch is usually at a lower wavenumber than the ester.

A strong C-O stretching band for the diaryl ether linkage, expected between 1200-1250 cm⁻¹. libretexts.org

C-O stretching bands associated with the ester group around 1000-1300 cm⁻¹. libretexts.org

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: This technique is sensitive to changes in polarizability and is particularly useful for symmetric, non-polar bonds. surfacesciencewestern.com It would provide complementary information, especially for the aromatic ring vibrations and the C-C backbone structure.

Electronic Spectroscopy (UV-Vis): UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum is dominated by the chromophores present, primarily the phenoxyphenyl ketone system.

A weak absorption corresponding to the n→π* transition of the ketone carbonyl group is expected in the 270-300 nm range. masterorganicchemistry.com

Stronger absorptions corresponding to π→π* transitions of the conjugated aromatic system will appear at shorter wavelengths (higher energy). libretexts.org The extended conjugation provided by the phenoxy group shifts these absorptions to longer wavelengths compared to a simple acetophenone. Studies on related aromatic ketones show strong absorption maxima that can extend to around 370 nm. researchgate.netresearchgate.net The solvent can also influence the position of these bands.

Conformational Dynamics and Flexibility Studies

This compound is a flexible molecule, with several rotatable single bonds that give rise to a complex conformational landscape. The key degrees of freedom are the rotations around the C-C bonds of the propanoate chain and the C-C and C-O bonds linking the aromatic rings and the ketone.

Computational studies on related β-keto esters have been used to perform conformational analysis and identify the most stable, low-energy conformers. nih.gov For aryl ketones, the rotation around the Ar-CO bond is a critical factor. The planarity between the aromatic ring and the carbonyl group is often disrupted to relieve steric strain, especially in substituted systems. unibas.it This twist angle has a significant impact on the molecule's electronic properties and reactivity.

Intermolecular Interactions in the Solid State and Solution Phase

The nature of intermolecular interactions is critical to understanding the physical properties of the compound, such as its melting point, solubility, and crystal packing.

Solid State: In the crystalline form, the primary intermolecular forces are expected to be dipole-dipole interactions between the polar carbonyl groups and van der Waals forces (specifically π-π stacking) between the aromatic rings. Weak C-H···O hydrogen bonds, where hydrogen atoms from the aromatic rings or the methylene group interact with the oxygen atoms of the carbonyls or the ether, are also likely to play a significant role in stabilizing the crystal lattice, as observed in analogous structures. nih.gov

Solution Phase: In solution, the interactions are dictated by the solvent. In non-polar solvents, the molecule may exhibit a preference for conformations that maximize intramolecular interactions. In polar solvents, the solvent molecules will solvate the polar ester and ketone functional groups. The keto-enol tautomerism of β-dicarbonyl compounds is known to be highly sensitive to the solvent, with polar, protic solvents often stabilizing the enol form through hydrogen bonding. nih.gov Although the keto form is dominant for this compound in many solvents, the potential for solvent-driven shifts in conformational or tautomeric equilibrium exists.

Computational and Theoretical Chemistry Studies of Methyl 3 Oxo 3 4 Phenoxyphenyl Propanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific studies detailing quantum chemical calculations of the electronic structure and energetics for Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate were identified in the available scientific literature. Such studies would typically involve the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electron density distribution, and the total energy of the molecule to understand its stability and electronic properties.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

There are no dedicated Density Functional Theory (DFT) studies focused on the reactivity and selectivity of this compound. DFT is a common computational method used to investigate chemical reactivity through descriptors like global and local reactivity indices, Fukui functions, and the calculation of activation energies for potential reactions. mdpi.com While DFT has been applied to a wide range of organic molecules to predict their behavior in chemical reactions, specific findings for this compound are not available. nih.govdntb.gov.uanih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No publications detailing molecular dynamics (MD) simulations for the conformational analysis or intermolecular interactions of this compound could be located. MD simulations are a powerful tool for exploring the dynamic behavior of molecules, including the identification of stable conformers, understanding the flexibility of the molecular structure, and simulating interactions with other molecules or in a solvent environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There is an absence of research articles that report the theoretical prediction of spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths) for this compound and their validation with experimental data. This type of research is crucial for confirming the molecular structure and understanding its spectroscopic signatures.

Theoretical Modeling of Tautomeric Equilibria and Solvent Effects

No theoretical studies on the tautomeric equilibria of this compound were found. As a β-keto ester, this compound can potentially exist in keto-enol tautomeric forms. researchgate.netresearchgate.net Theoretical modeling, often in conjunction with an analysis of solvent effects, would be employed to determine the relative stability of these tautomers and the equilibrium constant between them. nih.gov However, such specific computational analyses for this molecule have not been published.

Applications of Methyl 3 Oxo 3 4 Phenoxyphenyl Propanoate As a Synthetic Precursor in Non Biological Organic Chemistry

Building Block for Complex Organic Scaffolds and Fine Chemicals

The β-keto ester motif is a cornerstone in synthetic organic chemistry, serving as a highly adaptable building block for the assembly of intricate molecular frameworks. researchgate.netsigmaaldrich.com Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate leverages this reactivity, enabling the synthesis of a wide array of fine chemicals and complex scaffolds. The electron-withdrawing nature of the adjacent ester and ketone groups enhances the acidity of the α-protons, facilitating the formation of a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensation reactions. organic-chemistry.org

The 1,3-dicarbonyl structure of this compound is ideally suited for cyclocondensation reactions to form a variety of heterocyclic systems. These reactions typically involve the sequential or one-pot reaction of the two carbonyl groups with a dinucleophile.

Pyrazoles: Pyrazole (B372694) derivatives are readily synthesized from β-keto esters through condensation with hydrazine (B178648) and its derivatives. mdpi.comnih.gov In a typical reaction, this compound would react with hydrazine hydrate. The initial step involves the formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization and dehydration to yield a pyrazolone (B3327878) or, depending on the reaction conditions, a fully aromatic pyrazole. The use of substituted hydrazines (e.g., phenylhydrazine) allows for the synthesis of N-substituted pyrazoles. researchgate.netrsc.org This method provides a direct route to pyrazoles bearing a 4-phenoxyphenyl substituent, a valuable scaffold in medicinal and materials chemistry.

Pyrimidines: The synthesis of pyrimidines can be achieved by reacting β-keto esters with compounds containing an N-C-N fragment, such as amidines, guanidine (B92328), or urea. nih.govacs.org The Pinner synthesis, for example, involves the condensation of a β-keto ester with an amidine. slideshare.net Reacting this compound with a suitable amidine (like acetamidine) or guanidine under basic or acidic conditions would lead to the formation of a substituted pyrimidinone. researchgate.net These pyrimidine (B1678525) derivatives are key components in many biologically active compounds and functional materials.

Indoles: While not a direct cyclization, this compound can serve as a key intermediate in well-established indole (B1671886) syntheses. The Fischer indole synthesis, a robust method for preparing indoles, requires a phenylhydrazone as a starting material. wikipedia.orgbyjus.com This necessary intermediate can be prepared from the β-keto ester via the Japp-Klingemann reaction. wikipedia.orgresearchgate.net In this process, the β-keto ester is coupled with an aryl diazonium salt. The reaction proceeds through an azo intermediate which, under basic or acidic conditions, undergoes cleavage of the acyl group to yield the desired hydrazone. This hydrazone, now containing the structural elements derived from the original keto ester, can be cyclized under acidic conditions to form a substituted indole. wikipedia.orgresearchgate.net This two-step sequence provides access to indoles with predictable substitution patterns derived from the versatile β-keto ester precursor.

| Target Heterocycle | Co-reactant | Key Reaction Name | Resulting Scaffold Feature |

|---|---|---|---|

| Pyrazole | Hydrazine (or derivatives) | Knorr Pyrazole Synthesis | 4-Phenoxyphenyl substituted pyrazole/pyrazolone |

| Pyrimidine | Amidine, Guanidine, Urea | Pinner Synthesis (or related) | 4-Phenoxyphenyl substituted pyrimidinone |

| Indole | Aryl diazonium salt, then acid | Japp-Klingemann / Fischer Indole Synthesis | Indole-carboxylate with a 4-phenoxyphenyl derived substituent |

Beyond common heterocycles, the reactivity of this compound can be harnessed to construct more complex polycyclic and aromatic systems. Its ability to act as a Michael donor, for instance, allows for conjugate addition to α,β-unsaturated compounds. The resulting adduct can then undergo intramolecular condensation reactions, such as an aldol (B89426) or Claisen condensation, to form new rings. This strategy, exemplified by the Robinson annulation, is a powerful tool for building six-membered rings onto an existing framework, leading to complex carbocyclic structures. The presence of the 4-phenoxyphenyl group can influence the stereochemical outcome of these reactions and imparts specific physical properties, such as thermal stability and rigidity, to the final polycyclic product.

Role in the Development of Advanced Materials

The incorporation of rigid and sterically demanding groups is a key strategy in the design of advanced materials with tailored properties. The 4-phenoxyphenyl unit in this compound provides high thermal stability and can induce specific morphological characteristics in polymers and liquid crystals.

This compound can be envisioned as a monomer or a precursor to monomers for specialized polymers. For example, reduction of the keto group to a hydroxyl group would generate a hydroxy-ester, which could be used as an A-B type monomer in the synthesis of polyesters. Alternatively, the entire β-keto ester unit can be incorporated into a polymer backbone. Polymers containing the phenoxyphenyl motif, such as poly(aryl ether ketone)s (PAEKs), are known for their exceptional thermal stability and mechanical strength. researchgate.net The rigidity and bulk of the (4-phenoxyphenyl)triphenylmethane moieties in certain PAEKs contribute to high glass transition temperatures (Tg) and good solubility in organic solvents. researchgate.net Similarly, polymers derived from this compound would be expected to possess enhanced thermal properties and potentially interesting processing characteristics. The conversion of polyketones to poly(keto-esters) is a known method for modifying polymer backbones. google.com

The molecular architecture of this compound, featuring a rigid, linear aromatic unit (the 4-phenoxyphenyl group), is characteristic of a mesogen—a molecule that can form liquid crystal phases. nih.govmdpi.com Such rigid cores are fundamental to the formation of nematic and smectic phases. researchgate.netresearchgate.net By modifying the ester portion of the molecule, for example, by transesterification with long-chain alcohols, it is possible to design calamitic (rod-shaped) liquid crystals. The 4-phenoxyphenyl group would act as the central rigid core, while the long alkyl chains would provide the necessary flexibility and intermolecular interactions to promote the formation of mesophases over a specific temperature range. The polarity and polarizability of the molecule, influenced by the carbonyl and ether linkages, are critical for its dielectric anisotropy, a key property for applications in display technologies. mdpi.com

Applications in Asymmetric Synthesis as a Chiral Auxiliary or Intermediate

While this compound is itself an achiral molecule, it serves as an excellent prochiral substrate for a variety of asymmetric transformations. In this context, it is more accurately described as a prochiral intermediate rather than a chiral auxiliary. A chiral auxiliary is a chiral group temporarily attached to a substrate to direct the stereochemical outcome of a reaction, whereas this compound is the substrate that is transformed into a chiral product through the action of a chiral catalyst or reagent. rsc.org

The two primary sites for asymmetric transformations are the ketone carbonyl and the α-carbon.

Asymmetric Reduction: The ketone can be stereoselectively reduced to a secondary alcohol, creating a chiral center. This is commonly achieved through catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation. youtube.com Using chiral transition metal catalysts, such as those based on ruthenium or iridium with chiral ligands, the prochiral ketone of this compound can be converted into either the (R)- or (S)-β-hydroxy ester with high enantioselectivity. nih.govnih.govrsc.org The resulting chiral β-hydroxy esters are highly valuable building blocks for the synthesis of natural products and pharmaceuticals.

Asymmetric Alkylation: The α-carbon, situated between the two carbonyl groups, can be deprotonated to form a prochiral enolate. This enolate can then be alkylated enantioselectively using a chiral catalyst. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are particularly effective for the asymmetric α-alkylation of β-keto esters. rsc.orgnih.govrsc.orgorganic-chemistry.org This reaction allows for the creation of a chiral quaternary carbon center if the starting material is already substituted at the α-position, or a tertiary stereocenter from the parent compound, with high enantiomeric excess. acs.org

| Transformation Type | Reactive Site | Common Method | Product Type |

|---|---|---|---|

| Asymmetric Reduction | Ketone Carbonyl | Catalytic Asymmetric (Transfer) Hydrogenation | Enantioenriched β-hydroxy ester |

| Asymmetric Alkylation | α-Carbon | Chiral Phase-Transfer Catalysis | Enantioenriched α-alkylated β-keto ester |

Future Research Directions and Unresolved Challenges in the Chemistry of Methyl 3 Oxo 3 4 Phenoxyphenyl Propanoate

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of β-keto esters often involves methods like the Claisen condensation, which typically utilizes stoichiometric amounts of strong bases and can generate significant waste, resulting in low atom economy. A primary challenge in the chemistry of Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate is the development of greener synthetic routes that align with the principles of sustainable chemistry. carlroth.com

Future research should focus on catalytic approaches that minimize waste and energy consumption. For instance, developing direct coupling reactions or using heterogeneous catalysts that can be easily recovered and recycled would represent a significant advancement. Exploring solvent-free reaction conditions or the use of greener, renewable solvents could further enhance the sustainability of its synthesis. The goal is to move beyond classical methods to more sophisticated, environmentally benign processes.

Table 1: Comparison of Synthetic Methodologies for β-Keto Esters

| Methodology | Advantages | Disadvantages (to be addressed for the target compound) | Key Research Focus |

|---|---|---|---|

| Traditional (e.g., Claisen Condensation) | Well-established | Poor atom economy, use of stoichiometric strong bases, harsh conditions, significant waste generation. | N/A (Baseline) |

| Catalytic Acylation | Potentially higher atom economy, milder conditions. | Requires development of specific, highly efficient catalysts for the 4-phenoxyphenyl substrate. | Design of novel Lewis acid or transition-metal catalysts. |

| Carbonylation Reactions | High atom economy, use of readily available starting materials. | Often requires high pressures and specialized equipment; catalyst sensitivity. | Development of catalysts effective at lower pressures. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering for non-natural substrates. | Screening for novel enzymes or engineering existing ones for the specific transformation. |

Exploration of Novel Catalytic Transformations and Enantioselective Control

The dicarbonyl nature of this compound makes it a prime candidate for a wide array of chemical transformations. However, the exploration of its catalytic reactivity is still in its infancy. A significant unresolved challenge is the control of stereochemistry, particularly in the synthesis of chiral derivatives.

Future work should investigate the asymmetric hydrogenation, reduction, or alkylation of the ketone moiety to produce enantiomerically pure alcohols or α-substituted products. Research into ruthenium-catalyzed enantioselective hydrogenation, which has been successful for related keto esters, could provide a template for developing highly selective transformations for this specific compound. rsc.org The development of catalysts that can differentiate between the two carbonyl groups and achieve high levels of enantioselectivity is a key goal. Success in this area would unlock access to a new range of chiral building blocks for the pharmaceutical and materials science industries.

Investigation of Solid-State Reactivity and Functionalization

Solid-state chemistry offers a unique environment for reactions, sometimes leading to different outcomes and selectivities compared to solution-phase chemistry. The reactivity of this compound in the solid state is a completely unexplored frontier. sigmaaldrich.com Research in this area could involve mechanochemical methods, such as ball-milling, to promote reactions without the need for solvents. researchgate.net

Unresolved challenges include understanding how the crystal packing of the compound influences its reactivity and how to control solid-state reactions to yield desired products. Investigating its potential for solid-state polymerization, co-crystallization with other active molecules, or topochemical reactions could lead to the discovery of novel materials and reaction pathways.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. For this compound, there is a lack of detailed mechanistic studies for its synthesis and subsequent reactions.

An integrated approach combining experimental techniques (like kinetic analysis and isotopic labeling) with computational chemistry (such as Density Functional Theory, DFT) is needed. Computational models can provide valuable insights into transition states, reaction intermediates, and the electronic properties that govern reactivity. uni.luepa.gov Such studies could elucidate the role of the 4-phenoxyphenyl group in influencing the reactivity of the β-keto ester functionality and guide the rational design of new catalysts and reaction conditions for enhanced efficiency and selectivity.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H14O4 | PubChem uni.lu |

| Average Mass | 270.284 g/mol | EPA CompTox epa.gov |

| Monoisotopic Mass | 270.089209 g/mol | EPA CompTox epa.gov |

| Predicted XlogP | 3.2 | PubChem uni.lu |

These data are computationally predicted and await experimental verification.

Expanding Applications in Emerging Chemical Technologies and Fundamental Research

While the ethyl analog is noted for its use as an intermediate in producing pharmaceuticals, agrochemicals, and polymers, the specific applications for this compound have not been extensively explored. chemimpex.com Its structural features suggest it could be a valuable building block in several advanced fields.

Future research should focus on synthesizing novel heterocyclic compounds, which are prevalent in medicinal chemistry, using this keto ester as a precursor. Its potential in materials science, for example, as a monomer for specialty polymers or as a component in the formulation of advanced coatings, warrants investigation. Furthermore, its use as a molecular probe in fundamental research to study reaction mechanisms or as a ligand for new metal complexes could open up new avenues in organometallic chemistry and catalysis. The primary challenge is to move from its current status as a chemical intermediate to a key enabling molecule in diverse technological and research applications.

Q & A

Basic: How can I optimize the synthesis of methyl 3-oxo-3-(4-phenoxyphenyl)propanoate?

Methodological Answer:

A high-yield (91%) two-step protocol involves:

Alkaline hydrolysis : React the precursor with 10 N NaOH in methanol at room temperature for 10 hours .

Acidification and purification : Adjust pH to 3 using HCl, extract with ethyl acetate, and purify via recrystallization (hexane/ethyl acetate) .

For analogous compounds, multicomponent reactions (e.g., chromene derivatives) achieve yields >75% using DMSO-d₆ as a solvent and 300 MHz NMR to monitor intermediates .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Use DMSO-d₆ at 300 MHz to resolve signals for the phenoxyphenyl group (δ 7.2–7.4 ppm) and ester carbonyl (δ 172 ppm) .

- HRMS : Confirm molecular weight with ESI-TOF; expected [M+H]⁺ for C₁₇H₁₆O₄ is 285.1121 .

- X-ray crystallography : Resolve steric effects using the WinGX suite for small-molecule crystallography (e.g., bond angles of the propanoate backbone) .

Advanced: How do I resolve contradictions in spectral data for keto-enol tautomerism?

Methodological Answer:

- Variable-temperature NMR : Monitor tautomeric equilibrium shifts between 25–60°C. For similar 3-oxo chromene derivatives, enol protons appear as broad singlets (δ 9.1–9.4 ppm) .

- DFT calculations : Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with computed vibrational modes to identify dominant tautomers .

Advanced: What strategies validate regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- LCMS tracking : Monitor intermediates with m/z 393 [M+H]⁺ (e.g., trifluoromethylpyridinyl derivatives) to confirm coupling positions .

- Isotopic labeling : Introduce ¹³C at the propanoate carbonyl to track electronic effects via 2D NMR (HSQC, HMBC) .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., cyclooxygenase-2) with a focus on phenoxyphenyl hydrophobic interactions .

- ADMET prediction : Employ SwissADME to assess metabolic stability (e.g., esterase hydrolysis) and blood-brain barrier penetration .

Basic: What purification methods are effective for removing byproducts?

Methodological Answer:

- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for baseline separation of ester derivatives .

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate for methoxy-substituted analogs) to isolate white crystalline solids (mp 149–151°C) .

Advanced: How do steric effects of the 4-phenoxyphenyl group influence reactivity?

Methodological Answer:

- X-ray data analysis : Compare torsion angles (C–O–C–Ph) in related structures (e.g., 3-(4-methoxyphenyl)propanoates) to quantify steric hindrance .

- Kinetic studies : Measure reaction rates under varying temperatures (25–80°C) to correlate steric bulk with nucleophilic substitution efficiency .

Retrosynthesis Analysis